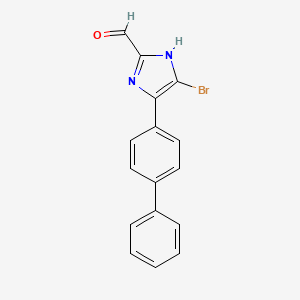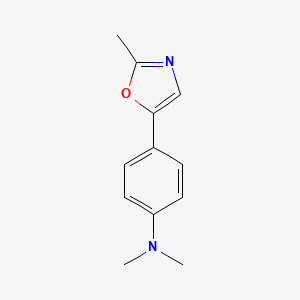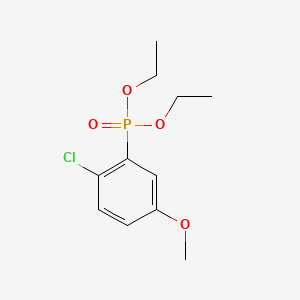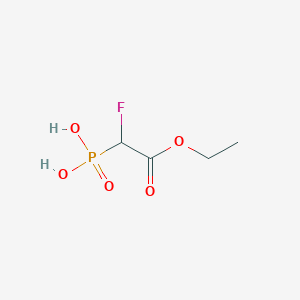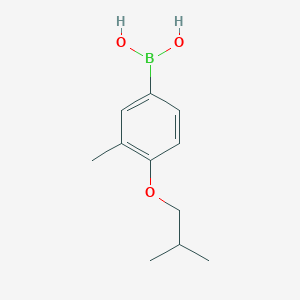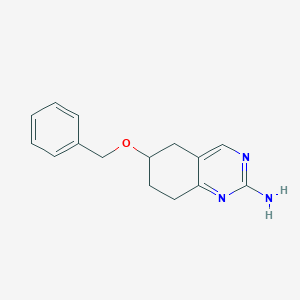
6-(Benzyloxy)-5,6,7,8-tetrahydroquinazolin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32632747 is a chemical compound with unique properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of MFCD32632747 involves several synthetic routes. One common method includes the use of triazolo ring compounds, which are then converted into methanesulfonate crystal forms . The reaction conditions typically involve controlled temperatures and the use of specific solvents to ensure the desired crystal form is obtained.
Industrial Production Methods: Industrial production of MFCD32632747 is designed for large-scale synthesis. The process is optimized for simplicity and efficiency, making it suitable for mass production. The crystal form A-I of the compound methanesulfonate is particularly noted for its good solubility and stability, which facilitates its preparation and storage .
Chemical Reactions Analysis
Types of Reactions: MFCD32632747 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions: Common reagents used in the reactions involving MFCD32632747 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve specific temperatures, pressures, and pH levels to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of MFCD32632747 depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
MFCD32632747 has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic processes. In biology, it plays a role in studying cellular mechanisms and pathways. In medicine, it is investigated for its potential therapeutic effects. Additionally, the compound is utilized in industrial applications for the production of various materials and chemicals .
Mechanism of Action
The mechanism of action of MFCD32632747 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions that result in the desired outcome. The exact pathways and molecular targets can vary depending on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
MFCD32632747 is unique in its properties and applications. Similar compounds include other triazolo ring compounds and methanesulfonate derivatives. MFCD32632747 stands out due to its stability, solubility, and reactivity, which make it particularly valuable for various scientific and industrial purposes .
List of Similar Compounds:- Triazolo ring compounds
- Methanesulfonate derivatives
Properties
Molecular Formula |
C15H17N3O |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
6-phenylmethoxy-5,6,7,8-tetrahydroquinazolin-2-amine |
InChI |
InChI=1S/C15H17N3O/c16-15-17-9-12-8-13(6-7-14(12)18-15)19-10-11-4-2-1-3-5-11/h1-5,9,13H,6-8,10H2,(H2,16,17,18) |
InChI Key |
FWSSYAPVYVRKTN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC(=NC=C2CC1OCC3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-[3-Bromo-4-(1-pyrazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13699877.png)

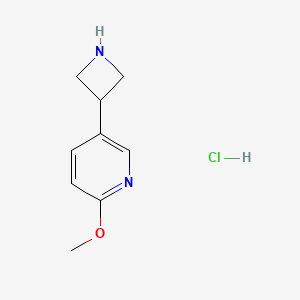
![8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbonitrile](/img/structure/B13699886.png)


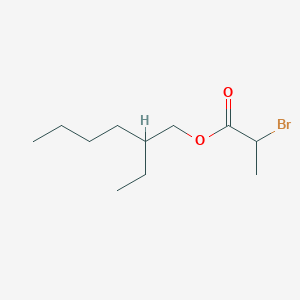
![5-Bromooxazolo[4,5-b]pyridine-2-thiol](/img/structure/B13699893.png)
